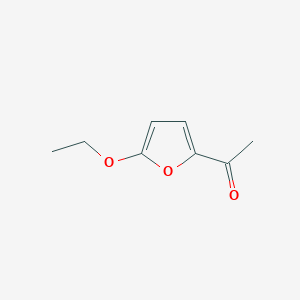![molecular formula C20H16F2N4O4 B2693251 N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105228-10-1](/img/structure/B2693251.png)
N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H16F2N4O4 and its molecular weight is 414.369. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiplasmodial Activity
A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, through a sequence involving initial trifluoroacetic acid-mediated Beckmann rearrangement followed by trifluoroacetylation, demonstrated potential in vitro antiplasmodial properties. Preliminary results showed significant biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicating a promising direction for antimalarial drug development. The compounds exhibited low toxicity, suggesting potential for safe therapeutic applications (Mphahlele, Mmonwa, & Choong, 2017).
Antimicrobial Activity
The synthesis of some novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents highlighted significant antibacterial and antifungal activities against various pathogenic microorganisms. These findings suggest that the structural framework of these compounds offers a valuable basis for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Debnath & Ganguly, 2015).
Imaging and Diagnostic Applications
The radiosynthesis of [18F]PBR111, a selective radioligand based on the pyrazolo[1,5-a]pyrimidineacetamide series for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcases an advanced application in the diagnostic field. This development enables in vivo imaging of the translocator protein, which plays a crucial role in neuroinflammation and is implicated in various neurological disorders. The successful automation of [18F]DPA-714 synthesis presents a significant advancement in the accessibility of PET imaging agents for clinical and research purposes (Dollé et al., 2008).
Antioxidant Properties
A study aimed at synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity revealed that these compounds exhibit considerable activity. Notably, certain derivatives demonstrated remarkable activity at low concentrations, emphasizing the potential of these structures in developing new antioxidant agents. The presence of halogens on the phenyl ring was identified as a significant factor contributing to the high antioxidant activity, indicating the importance of structural modification in enhancing biological properties (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O4/c1-29-15-6-11-14(7-16(15)30-2)25-19-18(11)23-9-26(20(19)28)8-17(27)24-10-3-4-12(21)13(22)5-10/h3-7,9,25H,8H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSXYPXCYCINKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

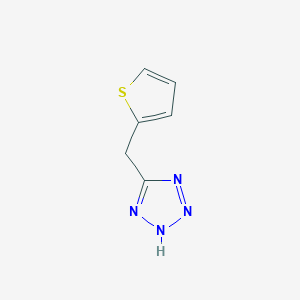
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693173.png)
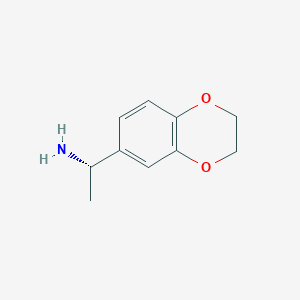
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)
![3-[(2E)-2-{[(2-fluorophenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2693180.png)
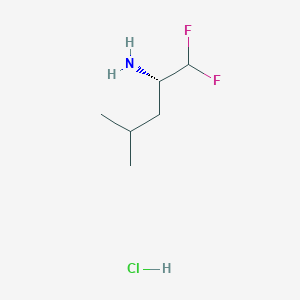
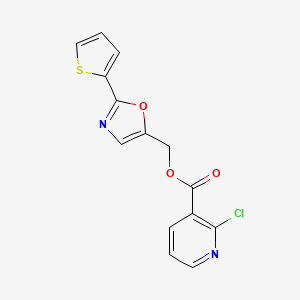
![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2693189.png)
